molecular formula C17H20N2OS B1220500 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide

2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide

Cat. No. B1220500
M. Wt: 300.4 g/mol
InChI Key: SMPUOPSPJOHYOK-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-cyclohexyl-3-[4-(methylthio)phenyl]-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Chemical Reactions and Rearrangements

  • Chemical Rearrangements : The compound 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide has been studied for its role in chemical rearrangements. For example, related compounds such as 2-Cyano-3-hydroxy-3-(methylthio)acrylamide have been used to produce O,N and N,N double rearranged products when condensed with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, yielding various cyclic compounds like 1,3-oxazin-6-ones and 1,3-diazin-4-ones (Yokoyama, Hatanaka & Sakamoto, 1985).

Synthesis and Characterization

  • Corrosion Inhibition Research : In a study on the corrosion inhibition of copper, derivatives of acrylamide, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were effective in inhibiting corrosion in nitric acid solutions. These compounds showed potential as mixed-type inhibitors (Abu-Rayyan et al., 2022).

Bioactive Compound Synthesis

  • Antiviral Bioactivities : Acrylamide derivatives, including 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates, have been synthesized and tested for antiviral activities. Some compounds displayed significant inhibitory effects against Tobacco Mosaic Virus (TMV), highlighting their potential in antiviral research (Yang et al., 2010).

Optical and Electronic Properties

  • Optoelectronic Properties Study : Research on the optoelectronic properties of 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide related compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, has been conducted. These studies focus on understanding the structural, electronic, and thermodynamic properties of such compounds, which are significant in dye-sensitized solar cells (DSSCs) and other optoelectronic applications (Fonkem et al., 2019).

Antimicrobial and Antitumor Activities

  • Antimicrobial and Antitumor Synthesis : Novel compounds synthesized from cyanoacetamides, including derivatives of 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide, have shown promising results in in vitro antibacterial and antifungal activities. Additionally, some of these compounds have demonstrated significant antitumor activities, indicating their potential in pharmaceutical research (Darwish, Atia & Farag, 2014).

properties

Product Name

2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(4-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C17H20N2OS/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,19,20)/b14-11+

InChI Key

SMPUOPSPJOHYOK-SDNWHVSQSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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